molecular formula C46H38N4O4 B586178 Telmisartan Dimer Impurity CAS No. 884330-14-7

Telmisartan Dimer Impurity

Cat. No.: B586178
CAS No.: 884330-14-7
M. Wt: 710.834
InChI Key: CEZAWGSRRZSCPG-UHFFFAOYSA-N
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Description

Telmisartan Dimer Impurity is a critical chemical reference standard used in the research and development of Telmisartan, an active pharmaceutical ingredient (API) in the angiotensin receptor blocker (ARB) class. Its primary application is in advanced impurity profiling and method validation during the commercial production and quality control of Telmisartan and its related drug formulations, ensuring compliance with thresholds set by global drug legislations, the FDA, and pharmacopeial guidelines . This impurity standard is also essential during the Abbreviated New Drug Application (ANDA) filing process to regulatory bodies, providing necessary data on product composition and safety . Furthermore, this compound is utilized in toxicity studies to understand the safety profile of drug formulations . Beyond its role in quality control, recent molecular docking analyses have investigated the interaction of the Telmisartan Dimer with the programmed cell death-ligand 1 (PD-L1) protein dimer, suggesting potential research applications in the field of immuno-oncology and the design of small-molecule inhibitors that target immune checkpoints . This expands its research value from standard pharmaceutical analysis to exploratory investigations in cancer therapy.

Properties

IUPAC Name

2-[4-[[2-[3-[[4-(2-carboxyphenyl)phenyl]methyl]-7-methyl-2-propylbenzimidazol-5-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H38N4O4/c1-3-10-42-48-43-29(2)25-34(26-41(43)49(42)27-30-17-21-32(22-18-30)35-11-4-6-13-37(35)45(51)52)44-47-39-15-8-9-16-40(39)50(44)28-31-19-23-33(24-20-31)36-12-5-7-14-38(36)46(53)54/h4-9,11-26H,3,10,27-28H2,1-2H3,(H,51,52)(H,53,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZAWGSRRZSCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5CC7=CC=C(C=C7)C8=CC=CC=C8C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H38N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20730877
Record name 4',4''-[(7'-Methyl-2'-propyl[1H,3'H-2,5'-bibenzimidazole]-1,3'-diyl)bis(methylene)]di([1,1'-biphenyl]-2-carboxylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884330-14-7
Record name 4',4''-[(7'-Methyl-2'-propyl[1H,3'H-2,5'-bibenzimidazole]-1,3'-diyl)bis(methylene)]di([1,1'-biphenyl]-2-carboxylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Pathways and Origin of Telmisartan Dimer Impurity

Proposed Formation Mechanisms During Chemical Synthesis

The synthesis of Telmisartan (B1682998), a complex molecule with multiple reactive sites, involves several steps where side reactions can occur, leading to the formation of impurities. The dimerization is one such side reaction, primarily occurring during the key alkylation step.

Nucleophilic Substitution and Side Reactions Leading to Dimerization

The final step in many synthetic routes for Telmisartan involves the N-alkylation of a bis-benzimidazole intermediate with a substituted biphenyl (B1667301) methyl bromide, specifically 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester. scholarsresearchlibrary.comnih.gov The intended reaction is the substitution of the bromide by the nitrogen atom of the benzimidazole (B57391) ring.

However, the Telmisartan molecule itself, or its precursor, contains nucleophilic nitrogen atoms within its benzimidazole rings. Under the basic conditions required for the alkylation, a deprotonated Telmisartan molecule can act as a nucleophile. This nucleophilic Telmisartan can then attack the reactive 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester, or even another molecule of Telmisartan that has been inadvertently brominated. This nucleophilic substitution reaction, where one Telmisartan-related molecule alkylates another, results in the formation of a dimeric structure. A proposed synthetic route involves the condensation of Telmisartan with 4'-bromomethylbiphenyl-2-carboxylic acid tert-butyl ester in the presence of a base, followed by hydrolysis, to form a novel impurity, which could be the dimer. google.com

Role of Synthetic Intermediates and Reagents in Dimer Formation

The formation of the Telmisartan Dimer Impurity is intrinsically linked to the reactivity of the intermediates and reagents used in the synthesis.

4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester: This key intermediate is a highly reactive alkylating agent due to the benzylic bromide. scholarsresearchlibrary.com Its high reactivity makes it susceptible to attack by various nucleophiles present in the reaction mixture. The synthesis of this intermediate itself can be challenging, with potential for the formation of dibromo impurities, which can further complicate the reaction and lead to different types of impurities. scholarsresearchlibrary.com

Bases: The alkylation step is typically carried out in the presence of a base, such as potassium hydroxide (B78521) (KOH) or potassium tert-butoxide. nih.govrjpbcs.com The role of the base is to deprotonate the N-H group of the benzimidazole ring, making it a more potent nucleophile for the desired alkylation. However, the base can also deprotonate other acidic protons or facilitate side reactions. The choice and strength of the base can significantly influence the reaction's regioselectivity and the profile of impurities formed. nih.gov

Bis-benzimidazole intermediate: The structure of the bis-benzimidazole core of Telmisartan is central to the dimerization. rjpbcs.com The presence of multiple nitrogen atoms provides potential sites for undesired alkylation reactions, leading to the dimer if the reaction conditions are not carefully controlled.

Influence of Reaction Conditions on Dimerization Pathways

The conditions under which the synthesis is performed play a critical role in either promoting or suppressing the formation of the dimer impurity.

Temperature: Higher reaction temperatures can increase the rate of both the desired reaction and undesired side reactions, including dimerization. Careful temperature control is essential to optimize the yield of Telmisartan while minimizing impurity formation.

Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction kinetics. Solvents like dimethylformamide (DMF) are often used. researchgate.net The polarity and protic/aprotic nature of the solvent can influence the nucleophilicity of the reacting species and the stability of transition states, thereby affecting the impurity profile.

Stoichiometry: The molar ratio of the reactants is a critical parameter. An excess of the alkylating agent, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester, could potentially increase the likelihood of side reactions, including the formation of the dimer.

Reaction Time: Prolonged reaction times may lead to an increase in the formation of degradation products and side-products. Monitoring the reaction progress is crucial to stop it once the desired conversion is achieved, preventing the accumulation of impurities.

Degradation Pathways Yielding Dimeric Species

Telmisartan is susceptible to degradation under various stress conditions, including acidic and basic environments. These degradation pathways can also lead to the formation of impurities, potentially including the dimer. Forced degradation studies are essential to understand the stability of the drug and to identify potential degradants. rroij.com

Acid-Catalyzed Degradation Contributions to Dimer Formation

Forced degradation studies have shown that Telmisartan degrades significantly under acidic conditions. longdom.orgresearchgate.net When subjected to 0.1 M HCl at elevated temperatures (e.g., 80°C), a notable percentage of the drug degrades. longdom.orgresearchgate.net One study observed approximately 30% degradation after 8 hours of heating in 0.1 M HCl. longdom.org Another study reported 6.24% degradation after 4 hours at 60°C in 0.1N HCl. rroij.com While these studies confirm the drug's lability to acid, the specific formation of the dimer impurity as a direct result of acid-catalyzed hydrolysis is not explicitly detailed in the provided search results. The degradation primarily involves the hydrolysis of the molecule, and the resulting products may or may not include the dimer.

ConditionTemperatureDurationDegradation (%)Reference
0.1 M HCl80°C8 hours~30% longdom.org
0.1 N HCl60°C4 hours6.24% rroij.com
1 M HCl60°C8 hours- scispace.com

Base-Mediated Degradation Studies and Dimerization Kinetics

Telmisartan shows significant degradation under alkaline conditions, often more pronounced than under acidic stress. longdom.org Studies using 0.1 M NaOH at elevated temperatures demonstrate substantial degradation of the drug. longdom.orgnih.gov One investigation found that the rate of hydrolysis in an alkaline medium was faster than in an acidic medium, with about 60% degradation observed after 8 hours at 80°C in 0.1 M NaOH. longdom.org Another study reported 11.69% degradation after 4 hours at 60°C in 0.1N NaOH. rroij.com The degradation in alkaline solutions is rapid, and while specific degradation products are formed, the direct pathway to the dimer impurity via base-mediated degradation is not explicitly confirmed in the provided results. The kinetics suggest a high susceptibility to base, which could potentially facilitate intermolecular reactions leading to dimerization, but further structural elucidation of the degradants is required for confirmation.

ConditionTemperatureDurationDegradation (%)Reference
0.1 M NaOH80°C8 hours~60% longdom.org
0.1 N NaOH70°C5 hours- nih.gov
0.1 N NaOH60°C4 hours11.69% rroij.com
0.01 M NaOHAmbient10 minutes- scispace.com

Oxidative Stress-Induced Dimerization Mechanisms

Telmisartan has been shown to be susceptible to degradation under oxidative conditions. scispace.comlongdom.orgrroij.com Forced degradation studies, which intentionally subject the drug substance to stress, provide insight into the formation of impurities. When Telmisartan is exposed to strong oxidizing agents, such as hydrogen peroxide (H₂O₂), it undergoes degradation, leading to the formation of various products. scispace.comlongdom.org

In a representative study, a solution of Telmisartan was exposed to 30% H₂O₂ at room temperature for two days. longdom.org This resulted in the observation of a degradation product, demonstrating the drug's liability to oxidation. longdom.org While the specific degradation product was designated as "DP III" in this particular study, the potential for dimerization under such free-radical-generating conditions is a key area of investigation. longdom.org The benzimidazole rings and the tertiary amine in the Telmisartan structure are potential sites for oxidative attack, which could initiate a cascade of reactions leading to the coupling of two Telmisartan molecules.

Another study reported that Telmisartan degraded by 14.51% when heated at 60°C for 4 hours in the presence of 3% H₂O₂. rroij.com Although the exact mechanisms are not fully elucidated in the available literature, it is hypothesized that reactive oxygen species (ROS) generated by the oxidizing agent can abstract hydrogen atoms from the Telmisartan molecule, creating radical intermediates. These highly reactive intermediates could then combine to form a dimeric structure.

Table 1: Summary of Oxidative Degradation Studies on Telmisartan

Oxidizing AgentTemperatureDurationObserved Degradation (%)Reference
30% H₂O₂Room Temperature2 daysDegradation product (DP III) observed longdom.org
3% H₂O₂60°C4 hours14.51% rroij.com
30% H₂O₂Ambient Temperature2 hoursDegradation observed scispace.com

Advanced Analytical Methodologies for Detection, Separation, and Quantification of Telmisartan Dimer Impurity

High-Resolution Chromatographic Techniques for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) Development

Mobile Phase Composition and pH Optimization for Dimer Separation

The successful separation of the telmisartan (B1682998) dimer impurity from the parent API and other related substances by High-Performance Liquid Chromatography (HPLC) is critically dependent on the composition and pH of the mobile phase. ijrps.com Chromatographic resolution is significantly influenced by these parameters, which modulate the ionization state and, consequently, the retention characteristics of the analytes. nih.gov

Several studies have demonstrated the use of reversed-phase HPLC for this purpose. chemmethod.comchemmethod.com A common approach involves a gradient elution method utilizing a binary solvent system. japsonline.combibliomed.org This system typically consists of an aqueous phase (Mobile Phase A) and an organic phase (Mobile Phase B), such as acetonitrile (B52724). chemmethod.comchemmethod.comjapsonline.combibliomed.org

The pH of the aqueous phase is a crucial factor. For instance, a mobile phase A composed of 0.02 M potassium dihydrogen phosphate (B84403) with the pH adjusted to 3.5 has been shown to be effective. nih.govresearchgate.net The acidic pH ensures that the carboxylic acid functional groups of both telmisartan and its dimer are in their non-ionized form, leading to better retention and separation on a non-polar stationary phase like C8 or C18. nih.govchemmethod.comchemmethod.comresearchgate.net In another method, a buffer of 10mM ammonium (B1175870) acetate (B1210297) with triethylamine, with the pH adjusted to 3.9 using orthophosphoric acid, was used as the aqueous phase. ijsrp.org The use of ion-pairing agents, such as 1-hexaneusulphonic acid sodium salt, in the mobile phase has also been reported to improve the retention and resolution of polar impurities. ijrps.com

The gradient program, which involves varying the proportion of the organic mobile phase over time, is optimized to achieve adequate separation of all impurities, including the dimer. japsonline.combibliomed.org A typical gradient might start with a lower concentration of acetonitrile, which is gradually increased to elute the more strongly retained components like the telmisartan dimer. japsonline.combibliomed.org The selection of the stationary phase, such as a Symmetry Shield RP8 or an Inertsil ODS-3V column, also plays a vital role in achieving the desired separation. nih.govchemmethod.comchemmethod.comresearchgate.net

Below is an interactive table summarizing typical mobile phase compositions used for the separation of telmisartan impurities.

Aqueous Phase (Mobile Phase A)Organic Phase (Mobile Phase B)pHColumn TypeDetection Wavelength (nm)Reference
0.05% Trifluoroacetic Acid in WaterAcetonitrileNot SpecifiedSymmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm)230 chemmethod.comchemmethod.com
0.02 M Potassium Dihydrogen PhosphateAcetonitrile/Water (90:10 v/v)3.5Inertsil ODS-3V (150 x 4.6 mm, 3.5 μm)230 nih.govresearchgate.net
10mM Ammonium Acetate with 1mL TriethylamineAcetonitrile3.9Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µ)290 ijsrp.org
0.01 M Ammonium Acetate BufferAcetonitrileNot SpecifiedLiChrospher RP-18 (100 × 4.6 mm) 5.0 µmNot Specified (MS Detection) japsonline.combibliomed.org

Coupled Chromatographic-Spectrometric Techniques for Definitive Characterization

For an unambiguous identification and structural confirmation of the telmisartan dimer impurity, coupling chromatographic separation with spectrometric detection is indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Ion Information and Dimer Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the detection and preliminary identification of impurities. registech.comintertek.com Following chromatographic separation, the eluent is introduced into the mass spectrometer, which provides crucial information about the molecular weight of the components. For the this compound, LC-MS analysis would reveal a molecular ion peak corresponding to the mass of the dimerized structure.

The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM), to enhance sensitivity and selectivity for detecting trace-level impurities. japsonline.combibliomed.org In the context of the telmisartan dimer, the expected molecular ion would be significantly higher than that of the telmisartan API, providing a clear indication of its presence. researchgate.net The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) can offer initial structural insights by showing the loss of specific fragments from the parent ion.

High-Resolution Mass Spectrometry (HRMS) for Accurate Elemental Composition Determination

While standard LC-MS provides nominal mass information, High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. delpharm.com This precision allows for the determination of the elemental composition of an unknown impurity with a high degree of confidence. delpharm.comlcms.cz

For the this compound, HRMS would be used to confirm its molecular formula. By comparing the experimentally measured accurate mass with the theoretical masses of potential dimer structures, the most plausible elemental composition can be assigned. This information is critical for distinguishing between isomers and for confirming the identity of the impurity before proceeding to more detailed structural elucidation techniques. delpharm.com

Spectroscopic Elucidation Strategies for Structural Assignment

Once an impurity has been detected and its elemental composition determined, spectroscopic techniques are employed for the definitive confirmation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., 1D and 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. intertek.comconicet.gov.arijnrd.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the complete chemical structure. conicet.gov.aryoutube.com

1D NMR, specifically ¹H NMR and ¹³C NMR, provides information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.govblogspot.comblogspot.com The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the initial assignment of different functional groups and structural fragments. nih.govresearchgate.net

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are then used to establish the connectivity between atoms. youtube.comnih.govnih.gov

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within a spin system. nih.gov

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons that have attached protons. youtube.comnih.gov

HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different structural fragments and identifying quaternary carbons. youtube.comnih.gov

By combining the information from these various NMR experiments, the precise structure of the this compound can be unequivocally confirmed. researchgate.net

NMR TechniqueInformation ProvidedApplication in Dimer Characterization
¹H NMR (1D)Provides information on the chemical environment, number, and connectivity of protons.Identifies the types of protons present and their relative numbers. blogspot.comblogspot.com
¹³C NMR (1D)Provides information on the number and chemical environment of carbon atoms.Identifies the types of carbon atoms (e.g., aromatic, aliphatic, carbonyl). blogspot.comblogspot.com
COSY (2D)Shows correlations between coupled protons (¹H-¹H).Establishes proton connectivity within molecular fragments. nih.gov
HSQC (2D)Shows correlations between directly bonded protons and carbons (¹H-¹³C).Assigns specific protons to their directly attached carbons. youtube.comnih.gov
HMBC (2D)Shows long-range correlations between protons and carbons (2-3 bonds).Connects different molecular fragments and identifies quaternary carbons. youtube.comnih.gov

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. conicet.gov.ararkat-usa.org The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. wisdomlib.orgimpactfactor.org

In the analysis of the this compound, the IR spectrum would be compared to that of the telmisartan API. While many of the characteristic peaks corresponding to the benzimidazole (B57391) and biphenyl (B1667301) moieties would be present in both spectra, subtle differences may arise due to the dimerization. The presence of key functional groups such as carboxylic acids (O-H and C=O stretching), aromatic rings (C-H and C=C stretching), and alkyl groups (C-H stretching) can be confirmed. wisdomlib.orgresearchgate.net This technique serves as a complementary method to confirm the presence of expected functional groups within the elucidated structure. conicet.gov.ar

Impurity Profiling, Isolation, and Structural Elucidation of Telmisartan Dimer

Strategies for Isolation and Enrichment of Dimer Impurity from Complex Matrices

The isolation and enrichment of the telmisartan (B1682998) dimer impurity from the API or drug product matrix are essential prerequisites for its comprehensive characterization. Given that impurities are often present at low levels, specialized techniques are required to obtain a sufficient quantity of the isolated substance for spectroscopic analysis.

Preparative Chromatography Techniques

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation of impurities in the pharmaceutical industry. This method is essentially a scaled-up version of analytical HPLC, designed to separate and collect larger quantities of specific components from a mixture.

For the isolation of the telmisartan dimer impurity, a reversed-phase HPLC method is typically employed. researchgate.netresearchgate.net The process involves injecting a concentrated solution of the telmisartan sample, which contains the dimer impurity, onto a preparative column. researchgate.net The separation is achieved based on the differential partitioning of the components between the stationary phase (e.g., C18) and a mobile phase. researchgate.netresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netijprajournal.com By carefully controlling the gradient or isocratic elution conditions, the dimer impurity can be separated from telmisartan and other related substances. researchgate.net The fraction containing the purified dimer impurity is then collected for further analysis.

Enrichment Methods for Trace Impurities

When the concentration of the this compound is exceptionally low, direct isolation by preparative HPLC may be inefficient. In such cases, enrichment strategies are employed to increase the relative concentration of the impurity before the final purification step. neopharmlabs.com

One common approach is to utilize mother liquors or crude reaction products from the synthesis of telmisartan, as these often contain higher concentrations of impurities compared to the final, purified API. neopharmlabs.com Another strategy involves subjecting the telmisartan sample to stress conditions that are known to promote the formation of the dimer impurity, thereby enriching the sample with the target compound. neopharmlabs.com

Solid-phase extraction (SPE) can also be a valuable tool for enrichment. researchgate.net This technique involves passing a solution of the telmisartan sample through a solid sorbent that selectively retains either the API or the impurity. By choosing the appropriate sorbent and elution solvents, it is possible to achieve a significant enrichment of the dimer impurity.

Comprehensive Structural Characterization through Integrated Spectroscopic and Spectrometric Data Interpretation

Once the this compound has been isolated and purified, its chemical structure must be unequivocally determined. This is accomplished through the combined use of various spectroscopic and spectrometric techniques, which provide complementary information about the molecule's connectivity, functional groups, and molecular weight. conicet.gov.ar

The molecular formula of the this compound has been reported as C₄₆H₃₈N₄O₄, with a corresponding molecular weight of 710.82 g/mol . pharmaffiliates.comscbt.com Its chemical name is 2-[4-[[2-[3-[[4-(2-carboxyphenyl)phenyl]methyl]-7-methyl-2-propylbenzimidazol-5-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid. clearsynth.com

Table 1: Spectroscopic and Spectrometric Data for this compound

TechniqueObserved Data/FragmentsInterpretation
Mass Spectrometry (MS) Provides the molecular weight of the impurity.Confirms the dimeric nature of the impurity by showing a molecular ion peak corresponding to the combined mass of two telmisartan-related fragments.
¹H NMR Spectroscopy Reveals the number and types of protons and their neighboring environments.Shows characteristic signals for the aromatic protons of the biphenyl (B1667301) and benzimidazole (B57391) rings, as well as the aliphatic protons of the propyl and methyl groups. The integration of these signals helps to confirm the number of each type of proton in the molecule.
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule.Displays distinct signals for each carbon atom in the dimer, including the carbonyl carbons of the carboxylic acid groups and the carbons of the aromatic and aliphatic systems. blogspot.com
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Shows characteristic absorption bands for O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-H stretching of the aromatic and aliphatic moieties.
2D NMR (COSY, HSQC, HMBC) Establishes the connectivity between protons and carbons.These experiments are crucial for assembling the complete structure by revealing which protons are coupled to each other (COSY) and which protons are attached to or near which carbons (HSQC and HMBC). conicet.gov.ar

By integrating the data from these techniques, a complete and unambiguous structural elucidation of the this compound can be achieved. conicet.gov.ar

Impurity Profiling in Relation to Synthetic Batches and Forced Degradation Samples

Impurity profiling is the process of identifying and quantifying the impurities present in a drug substance. This is a critical activity throughout the drug development lifecycle, from early process development to the quality control of commercial batches.

The this compound has been observed in both regular synthetic batches of telmisartan and in samples subjected to forced degradation studies. researchgate.netijsrp.org Forced degradation studies are intentionally designed to accelerate the degradation of a drug substance under various stress conditions, such as heat, light, humidity, and exposure to acidic, basic, and oxidative environments. researchgate.netijsrp.org These studies help to identify potential degradation products and establish the stability-indicating nature of analytical methods. researchgate.netijsrp.org

Several studies have shown that the formation of the this compound can be influenced by the synthetic route and the specific reaction conditions employed. ijghc.comgoogle.com It has been reported to form under acidic stress conditions. researchgate.netijsrp.org For instance, when telmisartan is subjected to acidic hydrolysis, the dimer can be formed as a degradation product. ijsrp.org

Table 2: Formation of this compound under Different Conditions

ConditionObservationReference
Acidic Stress Significant degradation of telmisartan with the formation of the dimer impurity. researchgate.netijsrp.org
Alkaline Stress Telmisartan degrades, but the primary degradation products are typically other impurities, not the dimer. longdom.orgscispace.com
Oxidative Stress Telmisartan undergoes degradation, but the dimer is not typically reported as a major degradation product. researchgate.netscispace.com
Thermal and Photolytic Stress Telmisartan is generally found to be stable under these conditions, with minimal formation of the dimer impurity. ijsrp.orglongdom.org
Synthetic Batches The presence and level of the dimer impurity can vary between different synthetic batches, highlighting the importance of process control. ijghc.comeuropa.eu

The systematic study of impurity profiles across different batches and under various stress conditions provides valuable insights into the formation pathways of the this compound. This knowledge is crucial for optimizing the manufacturing process to minimize its formation and for establishing appropriate control strategies to ensure the quality and safety of the final drug product.

Impurity Control Strategies and Methodological Development for Telmisartan Dimer Impurity

Optimization of Synthetic Pathways to Minimize Dimer Formation and Enhance Purity

The formation of the Telmisartan (B1682998) Dimer Impurity is intrinsically linked to the synthetic route employed for the production of Telmisartan. Several synthetic strategies have been developed over the years, with a significant focus on minimizing the generation of impurities, including the dimer.

Early synthetic routes for Telmisartan often involved the N-alkylation of a pre-formed bis-benzimidazole intermediate with a substituted biphenyl (B1667301) fragment. nih.gov However, this step was prone to the formation of regioisomeric impurities. nih.gov Moreover, the use of certain solvents and bases, such as dimethyl formamide (B127407) (DMF) and alkali metal carbonates, has been suggested to contribute to dimer formation, leading to lower yields. google.com

To address these challenges, researchers have focused on several key areas of optimization:

Alternative Cyclization Strategies: An improved approach involves the copper-catalyzed cyclization of o-haloarylamidines. nih.govresearchgate.net This method constructs the key bis-benzimidazole structure while avoiding the problematic N-alkylation step that can lead to regioisomers. nih.gov By introducing the biphenyl moiety before the final cyclization, the generation of such impurities is circumvented. researchgate.net

Solvent and Base Selection: The choice of solvent and base is critical in controlling impurity formation. A "one-pot" synthesis approach using polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) in the presence of a strong base like potassium hydroxide (B78521) has been explored to increase yield and simplify the process. google.com The use of hydrotalcite, a green catalyst, in acetone (B3395972) has also been shown to produce the key Telmisartan intermediate with high purity (99.46%) and yield (86%), minimizing effluent and simplifying operations. discoveryjournals.org

Avoiding Harsh Reagents: Traditional methods often utilized harsh reagents like polyphosphoric acid (PPA) for cyclization and nitrating agents like HNO3/H2SO4, which pose safety and environmental concerns. nih.govresearchgate.net Newer synthetic routes have been developed to avoid these reagents. For instance, a PPA-free method employing cyclocondensation between an aromatic aldehyde and o-phenylenediamine (B120857) has been reported. nih.gov Another approach uses a reductive amination-condensation sequence to build the central benzimidazole (B57391) moiety, completely avoiding regioisomeric impurities. nih.gov

Convergent Synthesis: A convergent synthesis strategy, where different parts of the molecule are synthesized separately and then joined, has been shown to be effective. One such approach utilizes a Suzuki cross-coupling reaction between two functionalized benzimidazoles, which is both direct and efficient. researchgate.net

A novel impurity of Telmisartan, structurally related to the dimer, is formed when the hydrolysis of the ester group of a synthetic intermediate occurs, leading to the formation of Telmisartan, which then reacts with another intermediate molecule. google.com This highlights the importance of controlling reaction conditions to prevent premature hydrolysis and subsequent side reactions. google.com The synthesis of this impurity has been developed to serve as a reference standard for quality control purposes. google.com

The table below summarizes various synthetic strategies and their impact on purity and impurity formation.

Synthetic Strategy Key Features Impact on Impurity Control Reference
Copper-Catalyzed Cyclization Construction of bis-benzimidazole via cyclization of o-haloarylamidines.Avoids regioisomeric impurities associated with N-alkylation. nih.govresearchgate.net
One-Pot Synthesis Reaction of intermediates in a polar aprotic solvent with a strong base.Aims to increase yield and reduce processing steps, though solvent choice is critical to prevent dimer formation. google.com
Green Catalysis Use of hydrotalcite as a catalyst in acetone.High purity and yield, environmentally friendly. discoveryjournals.org
PPA-Free Methods Cyclocondensation or reductive amination-condensation.Avoids harsh and viscous reagents, improving safety and handling. nih.gov
Convergent Approach Suzuki cross-coupling of benzimidazole intermediates.Direct and efficient, potentially reducing side reactions. researchgate.net

Development and Validation of Stability-Indicating Analytical Methods

The development and validation of analytical methods capable of accurately detecting and quantifying the Telmisartan Dimer Impurity are paramount for ensuring the quality of the API. These methods must be stability-indicating, meaning they can separate the impurity from the main compound and other potential degradation products.

The validation of analytical procedures for Telmisartan and its impurities is strictly governed by the International Conference on Harmonisation (ICH) guidelines, specifically ICH Q2(R1). This guideline outlines the necessary validation characteristics to be investigated, ensuring the reliability of the analytical method. These characteristics include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The development of analytical methods for Telmisartan consistently refers to these guidelines to ensure global acceptance and compliance.

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. For Telmisartan, this means the method must be able to separate the this compound from Telmisartan itself and other known impurities.

Various chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC), are employed for this purpose. The development of these methods involves a systematic approach to optimize parameters like the column, mobile phase composition, flow rate, and detection wavelength to achieve the desired separation. The synthesis of the this compound as a reference standard is crucial for this assessment, allowing for its unambiguous identification in a chromatogram. nih.gov

Robustness and ruggedness are measures of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and its reproducibility under various conditions, respectively.

Robustness: This is typically evaluated by making small changes to method parameters such as the pH of the mobile phase, column temperature, and flow rate, and observing the effect on the analytical results. A robust method will show minimal variation in the results, ensuring its reliability during routine use.

Ruggedness: This is assessed by having different analysts, using different instruments, and on different days, perform the analysis. The degree of reproducibility of the results provides an indication of the method's ruggedness.

These assessments are critical for ensuring that the analytical method for the this compound is reliable and transferable between different laboratories and manufacturing sites.

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are important performance characteristics of an analytical method for impurities.

LOD: This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ: This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The determination of LOD and LOQ for the this compound is essential for controlling its level in the final API. These limits are typically established based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve. The synthesis of the pure impurity is necessary to prepare the standard solutions required for these determinations.

The table below presents typical validation parameters considered in the development of analytical methods for Telmisartan impurities.

Validation Parameter Description Importance for this compound
Specificity Ability to measure the analyte in the presence of other components.Ensures the dimer peak is resolved from Telmisartan and other impurities.
Linearity Proportionality of the analytical signal to the concentration of the analyte.Allows for accurate quantification of the dimer impurity over a defined range.
Accuracy Closeness of the test results to the true value.Confirms the method provides a true measure of the dimer concentration.
Precision Degree of agreement among individual test results when the method is applied repeatedly.Demonstrates the consistency and reproducibility of the method.
LOD Lowest concentration of the analyte that can be detected.Defines the detection capability of the method for trace amounts of the dimer.
LOQ Lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.Establishes the reporting threshold for the dimer impurity.
Robustness Capacity to remain unaffected by small variations in method parameters.Ensures the method's reliability during routine use under slightly varying conditions.

Application of Quality-by-Design (QbD) Principles in Impurity Method Development and Control

Quality-by-Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. The application of QbD principles is increasingly being used in the development of analytical methods for pharmaceutical impurities.

In the context of the this compound, a QbD approach would involve:

Defining an Analytical Target Profile (ATP): This defines the performance requirements for the analytical method, such as the required specificity, accuracy, and precision for the quantification of the dimer impurity.

Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the properties of the method that need to be controlled to ensure the desired performance (e.g., resolution between Telmisartan and its dimer). CMPs are the method variables that can affect the CMAs (e.g., mobile phase composition, pH, column temperature).

Risk Assessment: A risk assessment is performed to identify the CMPs that have the highest potential to impact the CMAs.

Design of Experiments (DoE): DoE is used to systematically study the effects of the identified CMPs on the CMAs. This allows for the development of a "design space" for the analytical method, which is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality.

Control Strategy: A control strategy is established to ensure that the method consistently operates within the design space, thereby ensuring its performance. This may include system suitability tests and other controls.

By applying QbD principles, a more robust and well-understood analytical method for the this compound can be developed, leading to better control of this impurity in the final product. For instance, a D-optimal mixture design has been used to optimize a self-microemulsifying drug delivery system for a Telmisartan-phospholipid complex, demonstrating the application of design of experiments in formulation development which can be extrapolated to impurity method development. nih.gov

Identification of Critical Method Parameters and Critical Quality Attributes

The development of a reliable analytical method for this compound begins with the identification of Critical Method Parameters (CMPs) and Critical Quality Attributes (CQAs). acs.org CQAs are the properties of the analytical method that need to be controlled to ensure the desired quality of the results. For the analysis of this compound, key CQAs include resolution between the impurity and the main analyte peak, as well as other potential impurities, peak symmetry (tailing factor), and the sensitivity of the method (Limit of Detection and Limit of Quantitation). jmpas.comijrps.com

CMPs are the operational variables of the analytical method that can impact the CQAs. Through risk assessment tools like Ishikawa (fishbone) diagrams and Failure Mode and Effects Analysis (FMEA), potential CMPs are identified and their impact on the CQAs is evaluated. oup.comnih.govoup.com For a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method used for Telmisartan impurity profiling, the following parameters are often considered critical:

Mobile Phase Composition: The ratio of the aqueous and organic phases significantly influences the retention and separation of Telmisartan and its impurities. researchgate.netnih.gov The pH of the aqueous buffer is particularly crucial for ionizable compounds like Telmisartan, affecting peak shape and resolution. researchgate.netresearchgate.net For instance, a mobile phase consisting of a phosphate (B84403) buffer with a pH of around 3.5 and acetonitrile (B52724) as the organic modifier has been shown to be effective. researchgate.netnih.gov

Column Type and Temperature: The choice of stationary phase (e.g., C18, C8) and the column temperature are critical for achieving the desired selectivity and efficiency. researchgate.netnih.govchemmethod.com Column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution and analysis time. researchgate.net

Flow Rate: The flow rate of the mobile phase impacts the analysis time and the efficiency of the separation. ijrps.com

Detection Wavelength: The selection of an appropriate UV detection wavelength is vital for ensuring adequate sensitivity for both the API and the impurity. A wavelength of around 230 nm is often used for the analysis of Telmisartan and its impurities. researchgate.netchemmethod.com

A study on the simultaneous determination of Telmisartan and Hydrochlorothiazide impurities identified the pH of the mobile phase and the column temperature as critical parameters affecting the separation sensitivity between impurities. researchgate.net Another study highlighted the importance of the mobile phase composition, including the type and concentration of the buffer and the organic solvent, in achieving good resolution. ijrps.com

Design of Experiments (DoE) for Method Optimization

Once the CMPs and CQAs are identified, Design of Experiments (DoE) is employed as a systematic approach for method optimization. oup.comnih.gov DoE allows for the simultaneous evaluation of multiple parameters and their interactions, leading to a more comprehensive understanding of the method's performance. researchgate.net This approach is a core component of the Analytical Quality by Design (AQbD) framework. acs.orgoup.com

Commonly used DoE designs for analytical method optimization include factorial designs (full and fractional) and response surface designs like Central Composite Design (CCD) and Box-Behnken Design (BBD). nih.govijbpas.com These statistical tools help in building mathematical models that describe the relationship between the CMPs (factors) and the CQAs (responses). acs.org

For the analysis of Telmisartan and its impurities, DoE has been successfully applied to optimize chromatographic conditions. For example, a Box-Behnken design was used to study the impact of mobile phase composition, flow rate, and buffer pH on the resolution of Telmisartan and its co-formulated drug. ijbpas.com In another study, a full factorial design was utilized to optimize critical method parameters for the simultaneous estimation of multiple fixed-dose combination products of Telmisartan. oup.com

The data generated from these experiments are analyzed to identify the optimal operating conditions that provide the desired method performance. This data-driven approach ensures that the developed method is robust and reliable.

Establishment of Method Operable Design Region (MODR)

The culmination of the DoE-based optimization is the establishment of a Method Operable Design Region (MODR). acs.orgoup.com The MODR is a multidimensional space defined by the ranges of the critical method parameters within which the method consistently meets the predefined quality criteria (CQAs). acs.orgresearchgate.net Operating the analytical method within the MODR ensures its robustness and reliability for routine use. acs.org

The MODR is graphically represented by overlaying the contour plots of the different responses (CQAs). acs.org The area where all response criteria are met constitutes the design space or MODR. acs.orgresearchgate.net This provides flexibility for routine analysis, as any combination of parameter settings within the MODR will yield acceptable results. acs.org

For the analysis of Telmisartan and its fixed-dose combinations, the establishment of an MODR has been demonstrated. oup.comnih.govresearchgate.net This involved identifying the ranges for critical parameters like mobile phase composition and pH that consistently provided adequate separation and peak shape for all analytes. oup.comnih.gov The control strategy derived from the MODR ensures that the analytical method remains in a state of control throughout its lifecycle. oup.com

Q & A

Q. How can batch-to-batch variation in dimer impurity content be controlled during scale-up?

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line Raman spectroscopy) during synthesis to detect dimer formation early .
  • Design Space Optimization : Use D-optimal mixture design to identify robust formulation parameters (e.g., solvent ratios, excipient compatibility) that suppress dimerization .

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